molecular formula C11H15FN2O2S B1445145 2-{2-[(3-Fluorophenyl)amino]ethyl}-1lambda6,2-thiazolidine-1,1-dione CAS No. 1284857-69-7

2-{2-[(3-Fluorophenyl)amino]ethyl}-1lambda6,2-thiazolidine-1,1-dione

Cat. No. B1445145
CAS RN: 1284857-69-7
M. Wt: 258.31 g/mol
InChI Key: HPHZXGSFIBYAQP-UHFFFAOYSA-N
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Description

“2-{2-[(3-Fluorophenyl)amino]ethyl}-1lambda6,2-thiazolidine-1,1-dione” is a chemical compound with the CAS Number: 1284857-69-7 . It has a molecular weight of 258.32 . The IUPAC name for this compound is N-[2-(1,1-dioxido-2-isothiazolidinyl)ethyl]-3-fluoroaniline .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15FN2O2S/c12-10-3-1-4-11(9-10)13-5-7-14-6-2-8-17(14,15)16/h1,3-4,9,13H,2,5-8H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is an oil at room temperature .

Scientific Research Applications

Pharmacological Research

This compound, with its thiazolidine core, is of great interest in pharmacological studies due to the thiazolidine ring’s presence in many bioactive molecules. The sulfur atom in the first position and nitrogen in the third position of the thiazolidine ring enhance pharmacological properties, making it a valuable scaffold for drug development . It can be used to design probes for biological targets, potentially leading to the development of new therapeutic agents.

Chemical Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its reactivity can be harnessed to create a wide array of derivatives, which can then be used to synthesize complex molecules for various chemical applications .

Chromatography

The compound’s unique properties may make it suitable as a stationary phase in chromatography, aiding in the separation of complex mixtures and the purification of specific compounds .

Neuroprotective Agent Development

Research has indicated that thiazolidine derivatives exhibit neuroprotective properties. This compound could be investigated for its potential use in preventing or treating neurological disorders .

Antioxidant Activity

Thiazolidine derivatives are known for their antioxidant activity. This compound could be explored for its efficacy in reducing oxidative stress in biological systems, which is a key factor in many diseases .

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O2S/c12-10-3-1-4-11(9-10)13-5-7-14-6-2-8-17(14,15)16/h1,3-4,9,13H,2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHZXGSFIBYAQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)CCNC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{2-[(3-Fluorophenyl)amino]ethyl}-1lambda6,2-thiazolidine-1,1-dione
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2-{2-[(3-Fluorophenyl)amino]ethyl}-1lambda6,2-thiazolidine-1,1-dione
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